7-Hydroxy Fluphenazine-d8

Catalog No.
S15750515
CAS No.
M.F
C22H26F3N3O2S
M. Wt
461.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy Fluphenazine-d8

Product Name

7-Hydroxy Fluphenazine-d8

IUPAC Name

10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol

Molecular Formula

C22H26F3N3O2S

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2

InChI Key

XVCSDQAFEIGVBC-JNJBWJDISA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H]

7-Hydroxy Fluphenazine-d8 is a deuterated analog of fluphenazine, a typical antipsychotic agent used primarily in the treatment of schizophrenia and other psychotic disorders. The chemical structure of 7-Hydroxy Fluphenazine-d8 is characterized by the presence of eight deuterium atoms, which replace hydrogen atoms in the fluphenazine molecule. Its molecular formula is C22H18D8F3N3O2SC_{22}H_{18}D_{8}F_{3}N_{3}O_{2}S with a molecular weight of 461.57 g/mol . The compound is notable for its stable isotope labeling, which enhances its utility in pharmacokinetic studies and metabolic research.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The trifluoromethyl group may undergo reduction under specific conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization .

These reactions highlight the compound's reactivity and potential for modification, making it useful in synthetic organic chemistry.

As an analog of fluphenazine, 7-Hydroxy Fluphenazine-d8 retains similar biological activities. It acts primarily as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. This mechanism helps alleviate symptoms of schizophrenia, such as hallucinations and delusions . Additionally, it may exhibit interactions with other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its therapeutic profile.

The synthesis of 7-Hydroxy Fluphenazine-d8 typically involves:

  • Starting Materials: Using fluphenazine as the base compound.
  • Deuteration: Introducing deuterium into the molecule through methods such as catalytic hydrogenation using deuterated solvents or reagents.
  • Functionalization: Modifying the hydroxyl group at position 7 to enhance solubility and metabolic stability.

Specific synthetic routes can vary based on desired purity and yield but often employ established organic synthesis techniques .

7-Hydroxy Fluphenazine-d8 has several applications:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies, enabling researchers to investigate drug metabolism and pharmacodynamics without interference from natural isotopes.
  • Analytical Chemistry: It serves as a standard reference material in mass spectrometry and chromatography due to its well-defined structure and properties .
  • Research Tool: Used in studies exploring the mechanisms of action of antipsychotics and their effects on neurotransmitter systems.

Interaction studies involving 7-Hydroxy Fluphenazine-d8 focus on its pharmacological interactions with various receptors and enzymes. Notably, it interacts with:

  • Dopamine Receptors: Primarily D2 receptors, influencing dopaminergic signaling pathways.
  • Cytochrome P450 Enzymes: As a substrate for these enzymes, it may affect the metabolism of co-administered drugs, necessitating careful monitoring during combination therapies .

Such studies are crucial for understanding potential drug-drug interactions and optimizing therapeutic regimens.

Several compounds share structural similarities with 7-Hydroxy Fluphenazine-d8, including:

Compound NameStructure SimilarityKey Differences
FluphenazineCore phenothiazine structureNon-deuterated; standard antipsychotic
TrifluoperazineSimilar tricyclic structureDifferent fluorine substitution pattern
PerphenazineSimilar core structureVarying side chain; different activity profile
ChlorpromazinePhenothiazine derivativeDifferent substituents; broader spectrum of activity

These compounds differ primarily in their substituents and pharmacological profiles but provide insights into how structural variations can impact biological activity and therapeutic use.

XLogP3

4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

461.21999671 g/mol

Monoisotopic Mass

461.21999671 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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